N-(4-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide N-(4-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 431912-08-2
VCID: VC0485791
InChI: InChI=1S/C21H25N3S/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+
SMILES: CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
Molecular Formula: C21H25N3S
Molecular Weight: 351.5g/mol

N-(4-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

CAS No.: 431912-08-2

Main Products

VCID: VC0485791

Molecular Formula: C21H25N3S

Molecular Weight: 351.5g/mol

N-(4-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide - 431912-08-2

CAS No. 431912-08-2
Product Name N-(4-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
Molecular Formula C21H25N3S
Molecular Weight 351.5g/mol
IUPAC Name N-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Standard InChI InChI=1S/C21H25N3S/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+
Standard InChIKey FPEIHTIGYRZCMY-VMPITWQZSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3
SMILES CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
PubChem Compound 991074
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator